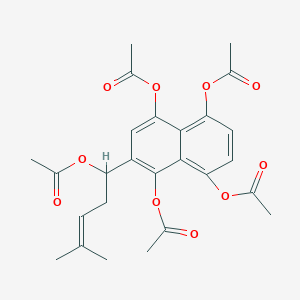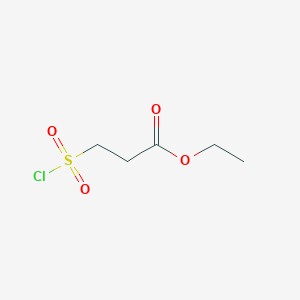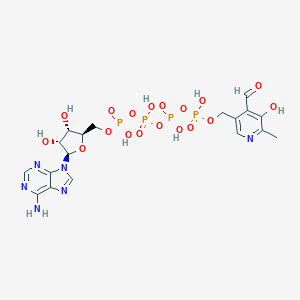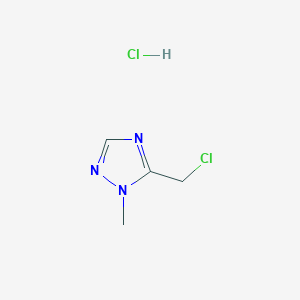
(2,6-Dichloro-4-methoxyphenyl)phenylamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to "(2,6-Dichloro-4-methoxyphenyl)phenylamine" often involves complex organic reactions. For example, mono-O-methyl derivatives of a related compound were synthesized through a sequence involving the preparation of substituted benzaldehydes, conversion to phenylacetic acids, N-acylation of arylethanolamines, and subsequent reduction and cyclization steps (Ross et al., 1986). Another study reported the synthesis of molecular structures similar to "(2,6-Dichloro-4-methoxyphenyl)phenylamine" via Schiff bases reduction route (Ajibade & Andrew, 2021).
Molecular Structure Analysis
The effect of substituents like the methoxy group on the molecular structure has been studied, revealing significant interactions and deformations in the benzene ring due to steric hindrance and resonance effects (Krygowski et al., 1994). Another research focused on the molecular structure of compounds with methoxyphenyl groups, highlighting intermolecular hydrogen bonding and the stabilization of molecular structures through secondary interactions (Unver et al., 2009).
Chemical Reactions and Properties
The metabolism and reaction pathways of related compounds have been explored, indicating that such compounds can undergo various biotransformations, including deamination and conjugation processes, which might influence their chemical behavior and potential applications (Parli et al., 1973).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the behavior of "(2,6-Dichloro-4-methoxyphenyl)phenylamine" in different environments. Studies on related compounds have shown that factors like molecular geometry, intermolecular interactions, and substituents significantly affect these properties (Guzei et al., 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles, electrophiles, and radicals, are influenced by the presence of functional groups and the overall molecular structure. Research on similar compounds has provided insights into their reactivity patterns, highlighting the importance of understanding the electronic and steric factors that govern these reactions (Ahipa et al., 2014).
Applications De Recherche Scientifique
Environmental Estrogens and Pesticide Metabolism
Studies have investigated the effects of certain pesticides, like Methoxychlor, a chlorinated hydrocarbon with estrogenic activity, on fertility and development. Methoxychlor's metabolism produces HPTE, an active estrogenic form, demonstrating the environmental and health implications of chlorinated pesticides and their metabolites (Cummings, 1997).
Herbicide Toxicology and Environmental Impact
Research on 2,4-D herbicide explores its widespread use and environmental persistence, highlighting the toxicological and mutagenic aspects of herbicides. This review underscores the need for understanding the environmental behavior of such chemicals to mitigate their impact (Zuanazzi et al., 2020).
Phosphonic Acid Applications
Phosphonic acids, featuring a P-C bond analogous to the phosphate moiety, are utilized across a wide range of applications from medicine to materials science. Their versatility in bioactive properties and supramolecular chemistry points to the importance of functional group chemistry in developing new compounds and materials (Sevrain et al., 2017).
Psychoactive Substances and Pharmacological Effects
Methoxetamine (MXE), an arylcyclohexylamine, has been studied for its recreational use and potential neuropharmacological effects. Its structural similarity to ketamine suggests areas of research in psychoactive substance effects and their mechanisms of action, relevant to understanding the pharmacology of new chemical entities (Zawilska, 2014).
Fluorescent Chemosensors
The development of fluorescent chemosensors based on specific chemical frameworks like 4-methyl-2,6-diformylphenol for detecting metal ions and other analytes showcases the application of functionalized organic compounds in sensing technologies. Such research highlights the potential for designing novel sensors with specific chemical functionalities (Roy, 2021).
Propriétés
IUPAC Name |
2,6-dichloro-4-methoxy-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO/c1-17-10-7-11(14)13(12(15)8-10)16-9-5-3-2-4-6-9/h2-8,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQDRMOMEHWBMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)NC2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594991 | |
| Record name | 2,6-Dichloro-4-methoxy-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dichloro-4-methoxyphenyl)phenylamine | |
CAS RN |
136099-56-4 | |
| Record name | 2,6-Dichloro-4-methoxy-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















